molecular formula C18H16N6O B3008997 {2-[(2-Furylmethyl)amino]pteridin-4-yl}(4-methylphenyl)amine CAS No. 946289-45-8

{2-[(2-Furylmethyl)amino]pteridin-4-yl}(4-methylphenyl)amine

Cat. No.: B3008997
CAS No.: 946289-45-8
M. Wt: 332.367
InChI Key: CXBSZEAGTXBYTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pteridin ring, a common structure in many biologically active compounds, would likely contribute significantly to the compound’s properties .


Chemical Reactions Analysis

Amines, like the one present in this compound, are good nucleophiles and can react with many electrophilic functional groups . The presence of the pteridin ring could also influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amino group could influence its solubility and reactivity .

Scientific Research Applications

Palladium(II) and Platinum(II) Complexes with Benzimidazole Ligands

This research explores the potential of palladium(II) and platinum(II) complexes, containing ligands similar to {2-[(2-Furylmethyl)amino]pteridin-4-yl}(4-methylphenyl)amine, as anticancer compounds. The study involves the synthesis of these complexes and their characterization using various physico-chemical techniques. Theoretical calculations using density functional theory were performed, focusing on geometry optimization, vibrational assignments, and molecular orbital descriptions. The complexes exhibited promising antibacterial activity and showed significant activity against various cancer cell lines, including breast cancer (MCF-7), Colon Carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2), comparable to cis-platin (Ghani & Mansour, 2011).

Pteridine Studies: Synthesis of 2-Alkylpteridin-4-ones

This study involves the conversion of 2-aminopyrazine-3-carboxamide into various pteridin-4-ones, including 2-methyl-, 2-trifluoromethyl-, and 2-phenyl- derivatives. The research compares various synthesis methods, such as heating with ortho esters, amides, acid anhydrides, or amidines, and also includes formation of a 2,N-acyl derivative prior to ring-closure with aqueous alkali. This study provides valuable insights into the synthesis and characterization of pteridine derivatives, which are structurally related to the chemical of interest (Albert, 1979).

Synthesis and Biological Activity of Pteridine Derivatives

This research focuses on the synthesis of pyrimidines and pteridines with an amino acid residue at the 2-position. The study explores the potential biological activity of these compounds, including their potential as antioxidants and inhibitors of soybean lipoxygenase. The findings indicate that many pteridine derivatives exhibit potent lipid antioxidant properties and some also inhibit soybean lipoxygenase. This suggests potential anti-inflammatory properties for these compounds, which could be relevant for the compound of interest (Pontiki et al., 2015).

Antimalarial Effects of Pteridinediamines

Research on various pteridinediamines and their oxides has shown potential for antimalarial evaluation. This includes the synthesis and evaluation of these compounds against Plasmodium berghei infections in mice. The study provides insights into the potential use of pteridine derivatives in the development of antimalarial drugs, which could be relevant to the compound of interest (Worth et al., 1978).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the presence of the pteridin ring, it could be of interest in medicinal chemistry .

Properties

IUPAC Name

2-N-(furan-2-ylmethyl)-4-N-(4-methylphenyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O/c1-12-4-6-13(7-5-12)22-17-15-16(20-9-8-19-15)23-18(24-17)21-11-14-3-2-10-25-14/h2-10H,11H2,1H3,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBSZEAGTXBYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.